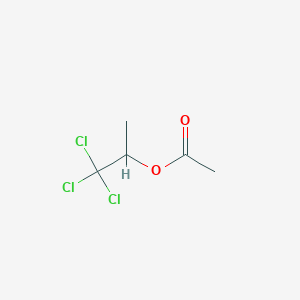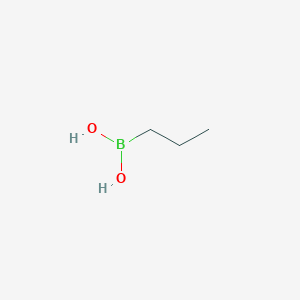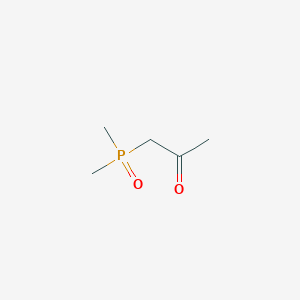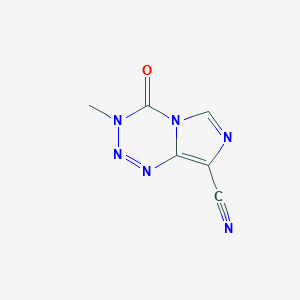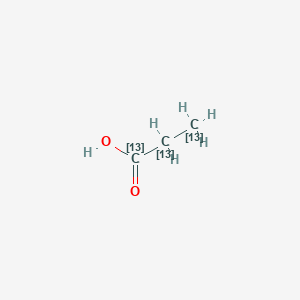
Propionsäure-13C3
Übersicht
Beschreibung
(1,2,3-13C3)propanoic acid, also known as propanoic acid-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in various analytical applications. The molecular formula for propionic acid-13C3 is 13CH3-13CH2-13CO2H, and it has a molecular weight of 77.06 g/mol .
Wissenschaftliche Forschungsanwendungen
(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into various biomolecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes.
Wirkmechanismus
Target of Action
Propionic acid-13C3, also known as Propanoic acid-13C3, is a stable isotope of propionic acid . It primarily targets the respiratory system
Mode of Action
Propionic acid, the non-isotopic form, can pass through a cell membrane into the cytoplasm in its non-dissociated form . Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Result of Action
Propionic acid has been shown to have antimicrobial properties, inhibiting the growth of microorganisms such as salmonella spp, Escherichia coli O157:H7, and Listeria monocytogenes .
Action Environment
It’s important to note that propionic acid is classified as a flammable liquid and vapor, and it may cause respiratory irritation . Therefore, the environment in which Propionic acid-13C3 is used or stored could potentially impact its action and stability.
Biochemische Analyse
Biochemical Properties
Propionic acid-13C3 plays a significant role in biochemical reactions. It is produced via biological pathways using Propionibacterium and some anaerobic bacteria . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Propionic acid-13C3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to disrupt endocytosis, the cell cycle, and cellular respiration in yeast cells .
Molecular Mechanism
At the molecular level, Propionic acid-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can pass through a cell membrane into the cytoplasm, where it releases protons, resulting in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Metabolic Pathways
Propionic acid-13C3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1,2,3-13C3)propanoic acid can be synthesized through several methods. One common approach involves the carboxylation of ethylene with carbon-13 labeled carbon dioxide. Another method includes the hydrolysis of carbon-13 labeled propionitrile. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the carboxylation process .
Industrial Production Methods
In industrial settings, propionic acid-13C3 is produced using isotopically labeled precursors. The production process involves the fermentation of isotopically labeled substrates by specific strains of bacteria, such as Propionibacterium. This biological method is preferred due to its efficiency and the high yield of isotopically labeled propionic acid .
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3-13C3)propanoic acid undergoes various chemical reactions, including:
Oxidation: (1,2,3-13C3)propanoic acid can be oxidized to produce acetic acid and carbon dioxide.
Reduction: Reduction of propionic acid-13C3 can yield propanol.
Substitution: (1,2,3-13C3)propanoic acid can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or nickel catalyst.
Substitution: Alcohols, amines, acid chlorides, and bases like sodium hydroxide.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Propanol.
Substitution: Esters, amides, and other derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionic acid-1-13C: Only the first carbon atom is labeled with carbon-13.
Propionic acid-2-13C: Only the second carbon atom is labeled with carbon-13.
Propionic acid-1,2-13C2: The first and second carbon atoms are labeled with carbon-13.
Uniqueness
(1,2,3-13C3)propanoic acid is unique because all three carbon atoms are labeled with carbon-13, providing a more comprehensive tracing capability in metabolic studies compared to compounds with fewer labeled carbon atoms. This makes it particularly valuable in detailed metabolic and pharmacokinetic studies .
Eigenschaften
IUPAC Name |
(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432142 | |
| Record name | Propionic acid-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.057 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153474-35-2 | |
| Record name | Propionic acid-13C3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153474-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
